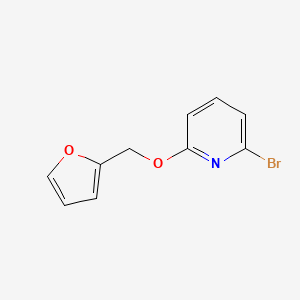

2-Bromo-6-(furan-2-ylmethoxy)-pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-6-(furan-2-ylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-9-4-1-5-10(12-9)14-7-8-3-2-6-13-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJIRBPVVSLFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)OCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671849 | |

| Record name | 2-Bromo-6-[(furan-2-yl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065484-89-0 | |

| Record name | 2-Bromo-6-(2-furanylmethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-[(furan-2-yl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-6-(furan-2-ylmethoxy)-pyridine: Synthesis, Properties, and Applications

Abstract: 2-Bromo-6-(furan-2-ylmethoxy)-pyridine is a versatile heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. This guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthetic protocol, and an exploration of its reactivity and potential applications. By integrating insights from established chemical principles and contemporary research, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Heterocyclic scaffolds are the bedrock of modern medicinal chemistry. Among these, pyridine and furan rings are particularly prominent due to their presence in a vast number of biologically active compounds and FDA-approved drugs.[1][2] Pyridine derivatives, for instance, are found in drugs targeting a wide array of conditions, including cancer and central nervous system disorders.[1][3] The title compound, this compound, merges these two important pharmacophores through a stable ether linkage. The bromine atom at the 2-position of the pyridine ring serves as a versatile synthetic handle for introducing further molecular complexity, making this compound a valuable building block for creating diverse chemical libraries. This guide aims to provide a thorough technical overview of this key intermediate, empowering researchers to leverage its full potential in their synthetic endeavors.

Section 1: Physicochemical and Structural Properties

1.1. Chemical Structure

The molecule consists of three key components:

-

A Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The electron-withdrawing nature of the nitrogen atom influences the ring's reactivity.

-

A Bromo Substituent: Located at the C2 position, this halogen is an excellent leaving group in various cross-coupling reactions.

-

A Furan-2-ylmethoxy Group: An ether linkage connects a furan ring via a methylene bridge to the C6 position of the pyridine. This group can influence the molecule's solubility, conformation, and biological interactions.

1.2. Physicochemical Data Summary

The properties of this compound are summarized in the table below. These values are critical for planning reactions, purification, and for understanding the compound's behavior in different environments.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO₂ | [4] |

| Molecular Weight | 254.08 g/mol | [4] |

| CAS Number | 1065484-89-0 | [4] |

| Appearance | White to yellow to light brown solid | [5] |

| Boiling Point | 313.9 ± 32.0 °C (Predicted) | [4] |

| Density | 1.527 g/cm³ (Predicted) | [4] |

| pKa | -0.90 ± 0.12 (Predicted) | [4] |

Section 2: Synthesis and Mechanism

2.1. Retrosynthetic Analysis

The most logical and efficient approach to synthesizing this compound is through a Williamson ether synthesis. This involves the reaction of an alkoxide with a suitable alkyl halide.[6][7] In this case, the alkoxide can be generated from furfuryl alcohol, which then displaces a bromine atom from 2,6-dibromopyridine in a nucleophilic aromatic substitution (SNA_r) reaction. This strategy is favored due to the high reactivity of the C2 and C6 positions on the pyridine ring towards nucleophilic attack and the commercial availability of the starting materials.

2.2. Recommended Synthetic Protocol

This protocol describes a reliable method for the laboratory-scale synthesis of the title compound.

Materials and Reagents:

-

2,6-Dibromopyridine

-

Furfuryl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add furfuryl alcohol (1.0 equivalent).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the alcohol. The concentration is typically maintained at 0.5 M with respect to the limiting reagent.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Causality Note: The portion-wise addition and cooling are crucial to control the exothermic reaction and the evolution of hydrogen gas. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium furfuryl alkoxide.

-

Nucleophilic Substitution: In a separate flask, dissolve 2,6-dibromopyridine (1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the alkoxide solution at 0 °C. Causality Note: Using a slight excess of the dibromopyridine helps to drive the reaction to completion and minimizes the formation of the di-substituted product.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

2.3. Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis process.

Caption: Workflow for the synthesis of this compound.

Section 3: Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the reactivity of the C-Br bond. This site is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide variety of substituents.

3.1. Key Transformation Pathways

-

Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds.[8][9] Reacting the title compound with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base allows for the synthesis of a diverse range of 2-aryl-6-(furan-2-ylmethoxy)-pyridines. These structures are of high interest in medicinal chemistry.[10][11]

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the bromopyridine with primary or secondary amines. This is a key transformation for accessing libraries of substituted aminopyridines, which are common motifs in bioactive molecules.[12]

-

Sonogashira Coupling: This reaction involves the coupling of the bromopyridine with a terminal alkyne to form a C-C triple bond. The resulting alkynylpyridines are versatile intermediates that can undergo further transformations.

-

Other Couplings: Other palladium-catalyzed reactions such as Stille (with organostannanes), Heck (with alkenes), and cyanation (with cyanide salts) are also feasible, further expanding the synthetic possibilities.

3.2. Reactivity Map

This diagram visualizes the primary reaction pathways for derivatization.

Caption: Key cross-coupling reactions of the title compound.

Section 4: Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic data.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyridine ring (typically in the 6.5-7.8 ppm range), the furan ring (around 6.3-7.4 ppm), and the methylene bridge (a singlet around 5.4 ppm). |

| ¹³C NMR | Resonances for the carbons of the pyridine and furan rings, as well as the methylene carbon. The carbon bearing the bromine atom will be significantly shifted. |

| Mass Spec (ESI) | A molecular ion peak [M+H]⁺ at m/z 254/256, showing the characteristic isotopic pattern for a monobrominated compound. |

| IR Spectroscopy | Characteristic C-O-C stretching frequencies for the ether linkage, as well as aromatic C-H and C=C/C=N stretching vibrations. |

Section 5: Applications in Research and Development

The structural motifs within this compound make it a highly valuable scaffold in drug discovery and materials science.

-

Medicinal Chemistry Scaffold: The ability to easily derivatize the 2-position allows for the rapid generation of libraries of compounds for screening against various biological targets. Pyridine and furan moieties are known to interact with a wide range of enzymes and receptors.[2][13] The combination of these rings in a single molecule provides a unique chemical space to explore for novel therapeutic agents, with potential applications as anticancer, antiviral, or anti-inflammatory drugs.[3][14]

-

Synthesis of Bioactive Molecules: This compound can serve as a key intermediate in the total synthesis of more complex natural products or designed bioactive molecules. The furan moiety can also act as a diene in Diels-Alder reactions, opening up pathways to complex polycyclic structures.

-

Materials Science: Pyridine-based ligands are widely used in coordination chemistry and for the construction of metal-organic frameworks (MOFs). The specific substitution pattern of this molecule could be exploited to create novel materials with interesting electronic or catalytic properties.

Section 6: Safety and Handling

This compound should be handled with standard laboratory safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. As with many halogenated organic compounds, it should be considered potentially harmful if swallowed, inhaled, or absorbed through the skin.[15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically important building block that combines the desirable features of both pyridine and furan heterocycles. Its straightforward synthesis and the versatile reactivity of the C-Br bond make it an invaluable tool for chemists in both academic and industrial research. The insights and protocols provided in this guide are intended to facilitate its use in the development of novel pharmaceuticals and advanced materials.

References

- ResearchGate. (n.d.). Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine.

- ChemicalBook. (2023). 2-broMo-6-(furan-2-yl)pyridine | 167023-54-3.

- ChemicalBook. (n.d.). This compound, 98+% C10H8BrNO2, MW: 254.08.

- PubChem. (n.d.). 2-Bromo-6-fluoropyridine.

- Thermo Scientific Chemicals. (n.d.). 2-Bromo-6-(hydroxymethyl)pyridine, 96%.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Organic Chemistry Tutor. (2022). Williamson Ether Synthesis Reaction Mechanism.

- PubMed. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

- ResearchGate. (n.d.). Furans, Thiophenes and Related Heterocycles in Drug Discovery.

- PubMed Central (PMC). (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- ResearchGate. (n.d.). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020).

- PubMed. (2018). Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies.

- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.

- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.

- ResearchGate. (n.d.). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid.

- Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

- Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.

- NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 98+% C10H8BrNO2, MW: 254.08 | 1065484-89-0 [chemicalbook.com]

- 5. 426310050 [thermofisher.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. scholarship.claremont.edu [scholarship.claremont.edu]

- 12. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 13. Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: A Strategic Approach to the Synthesis of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-Bromo-6-(furan-2-ylmethoxy)-pyridine (CAS No. 1065484-89-0)[1], a heterocyclic compound of interest in medicinal chemistry and materials science. The document details a preferred synthetic route based on the Williamson ether synthesis via a nucleophilic aromatic substitution (SNAr) mechanism. It offers a complete, step-by-step experimental protocol, discusses the critical mechanistic principles, and provides insights into reaction optimization. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded methodology for the preparation of this valuable chemical building block.

Introduction and Strategic Importance

This compound is a disubstituted pyridine derivative that incorporates both a halogenated pyridine core and a furan moiety. This unique combination of functional groups makes it a highly versatile intermediate in organic synthesis. The brominated pyridine ring is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular complexity. The furan ring, a well-known pharmacophore and bioisostere, is present in numerous biologically active compounds.[2] The ether linkage provides conformational flexibility, which can be crucial for optimizing binding interactions with biological targets.

Table 1: Chemical Identity of this compound

| Parameter | Value |

| Chemical Name | This compound |

| CAS Number | 1065484-89-0[1] |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

Retrosynthetic Analysis and Pathway Selection

The target molecule is an unsymmetrical ether. The most direct and widely applied method for the synthesis of such compounds is the Williamson ether synthesis.[3] This reaction typically involves the SN2 reaction between an alkoxide and an alkyl halide.[4][5] In the context of our target molecule, this general strategy presents two logical retrosynthetic disconnections.

Figure 1: Retrosynthetic analysis of the target molecule.

-

Route A: This pathway involves the reaction of a 2-bromo-6-pyridinolate salt (formed from 2-bromo-6-hydroxypyridine) with an electrophilic 2-(halomethyl)furan. While feasible, this route may require the prior synthesis and purification of 2-(chloromethyl)furan or 2-(bromomethyl)furan, adding a step to the overall sequence.[6][7]

-

Route B: This pathway utilizes the reaction of a (furan-2-yl)methoxide salt (formed in situ from furfuryl alcohol) with the electrophilic 2,6-dibromopyridine. This approach is often more direct as both starting materials are commercially available and the reactive alkoxide can be generated and used in one pot. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, where the alkoxide displaces one of the bromine atoms on the electron-deficient pyridine ring.

Selection Rationale: Route B is selected as the preferred pathway for this guide due to its operational simplicity, convergence, and the ready availability of the starting materials. By carefully controlling the stoichiometry, selective mono-substitution of 2,6-dibromopyridine can be achieved with high efficiency.[8]

Detailed Synthesis Protocol: Route B

This protocol is based on the Williamson ether synthesis, proceeding via an SNAr mechanism.

Figure 2: Overall experimental workflow for the synthesis.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Quantity | Supplier |

| Furfuryl Alcohol | C₅H₆O₂ | 98.10 | ≥98% | 1.0 eq | Sigma-Aldrich |

| Sodium Hydride | NaH | 24.00 | 60% dispersion in oil | 1.1 eq | Sigma-Aldrich |

| 2,6-Dibromopyridine | C₅H₃Br₂N | 236.89 | ≥98% | 1.05 eq | Sigma-Aldrich |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | - | Sigma-Aldrich |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | - | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | - | Fisher Scientific |

| Deionized Water | H₂O | 18.02 | - | - | - |

| Brine (sat. NaCl) | NaCl(aq) | - | Saturated | - | - |

| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | - | Fisher Scientific |

Step-by-Step Experimental Procedure

-

Alkoxide Formation:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add furfuryl alcohol (1.0 eq).

-

Dissolve the alcohol in anhydrous N,N-Dimethylformamide (DMF, approx. 0.5 M solution).

-

Cool the solution to 0°C using an ice-water bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Stir the resulting suspension at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium (furan-2-yl)methoxide.

-

-

Nucleophilic Aromatic Substitution:

-

In a separate flask, dissolve 2,6-dibromopyridine (1.05 eq) in a minimal amount of anhydrous DMF.

-

Add the 2,6-dibromopyridine solution dropwise to the alkoxide suspension at room temperature over 20 minutes.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes).

-

The reaction is complete upon the disappearance of the furfuryl alcohol starting material.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to 0°C in an ice bath.

-

Slowly and carefully quench the reaction by adding deionized water to decompose any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and dilute with additional deionized water and ethyl acetate.

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers and wash with brine to remove residual DMF.

-

-

Purification:

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield this compound as a solid or oil.

-

Safety Precautions

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (nitrogen or argon) and away from moisture.

-

Solvents: DMF is a skin and respiratory irritant. Ethyl acetate and hexanes are flammable. All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

| Analysis | Expected Results |

| Appearance | White to light brown solid or oil |

| Yield | 65-85% (typical) |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.45 (t, 1H, Ar-H), ~7.40 (d, 1H, Furan-H), ~6.80 (d, 1H, Ar-H), ~6.55 (d, 1H, Ar-H), ~6.35 (dd, 1H, Furan-H), ~6.30 (d, 1H, Furan-H), ~5.40 (s, 2H, O-CH₂) |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~162.0, ~149.5, ~143.0, ~140.0, ~115.0, ~112.0, ~110.5, ~109.0, ~67.0 |

| Mass Spec (ESI+) | m/z = 253.98, 255.98 [M+H]⁺ (characteristic bromine isotope pattern) |

Mechanistic Insights and Optimization

The success of this synthesis hinges on understanding the underlying SNAr mechanism and the factors that control its efficiency.

Figure 3: Simplified SNAr mechanism pathway.

The SNAr Mechanism

Unlike SN2 reactions, which involve a backside attack in a single concerted step, the SNAr mechanism is a two-step process:

-

Addition: The nucleophile (furan-2-ylmethoxide) attacks the electron-deficient carbon atom of the pyridine ring bearing a bromine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.

-

Elimination: The aromaticity of the ring is restored by the expulsion of the bromide leaving group. This step is generally fast.

Key Parameter Optimization

-

Base: Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic, and irreversible base.[4] This ensures the complete conversion of the furfuryl alcohol to its corresponding alkoxide, maximizing the concentration of the active nucleophile.

-

Solvent: Aprotic polar solvents like DMF or DMSO are ideal for this reaction.[9] They effectively solvate the sodium cation of the alkoxide without interfering with the nucleophile through hydrogen bonding, thereby accelerating the rate of the SNAr reaction.

-

Temperature: The reaction proceeds efficiently at room temperature. While gentle heating could increase the rate, it may also promote side reactions, such as the potential for di-substitution.

-

Stoichiometry: Using a slight excess of 2,6-dibromopyridine relative to the nucleophile can help ensure the complete consumption of the valuable furfuryl alcohol. Conversely, using an excess of the alkoxide would significantly increase the risk of forming the undesired 2,6-bis(furan-2-ylmethoxy)pyridine. Precise control of stoichiometry is critical for selectivity.

Conclusion

The synthesis of this compound is reliably achieved through a Williamson ether synthesis employing an SNAr strategy. By reacting the in situ generated sodium (furan-2-yl)methoxide with 2,6-dibromopyridine in an anhydrous aprotic solvent, the target compound can be obtained in good yield and high purity after a standard workup and chromatographic purification. The methodology presented in this guide is robust, scalable, and grounded in well-established principles of organic chemistry, providing a solid foundation for researchers requiring this versatile synthetic intermediate.

References

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

- Jadhav, S. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis.

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Chem-Station. (2014). Williamson Ether Synthesis. [Link]

-

MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. [Link]

-

Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]

-

ResearchGate. (2016). Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. [Link]

-

PrepChem. (n.d.). Synthesis of 6-Bromo-2-formyl-pyridine. [Link]

-

ResearchGate. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. [Link]

-

SciSpace. (1955). New Methods for the Transformation of Furans into Pyridines. [Link]

-

PrepChem. (n.d.). Preparation of 2-bromopyridine. [Link]

-

HETEROCYCLES. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. [Link]

-

LabNovo. (n.d.). This compound. [Link]

-

MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

-

Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. [Link]

-

ChemRxiv. (n.d.). Photochemically-Mediated Polymerization of Molecular Furan and Pyridine: Synthesis of Nanothreads at Reduced Pressures. [Link]

Sources

- 1. This compound, 98+% C10H8BrNO2, MW: 254.08 | 1065484-89-0 [chemicalbook.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

An In-depth Technical Guide to 2-Bromo-6-(furan-2-ylmethoxy)pyridine (CAS RN: 1065484-89-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-(furan-2-ylmethoxy)pyridine is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, combining a bromopyridine core with a furan moiety through an ether linkage, presents a versatile scaffold for the development of novel compounds with potential biological activities. The bromine atom at the 2-position serves as a key functional group for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more complex molecules. This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and detailed analytical characterization protocols for 2-Bromo-6-(furan-2-ylmethoxy)pyridine.

Physicochemical Properties

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₀H₈BrNO₂ | |

| Molecular Weight | 254.08 g/mol | |

| XLogP3 | 2.8 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 3 | |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | - |

Synthesis Pathway: Williamson Ether Synthesis

A highly plausible and efficient method for the synthesis of 2-Bromo-6-(furan-2-ylmethoxy)pyridine is the Williamson ether synthesis.[1][2][3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide of 2-bromo-6-hydroxypyridine would react with a furfuryl halide.

Proposed Synthetic Workflow

Caption: Proposed Williamson ether synthesis for 2-Bromo-6-(furan-2-ylmethoxy)pyridine.

Detailed Experimental Protocol

Objective: To synthesize 2-Bromo-6-(furan-2-ylmethoxy)pyridine via Williamson ether synthesis.

Materials & Equipment:

-

2-bromo-6-hydroxypyridine

-

Furfuryl chloride (or bromide)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Preparation of the Alkoxide:

-

To a dry round-bottom flask under an inert atmosphere, add 2-bromo-6-hydroxypyridine (1.0 eq).

-

Dissolve it in anhydrous DMF or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Alternatively, potassium carbonate (2.0 eq) can be used as a milder base.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

-

-

Addition of the Electrophile:

-

Slowly add furfuryl chloride (1.05 eq) to the reaction mixture dropwise.

-

Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating (e.g., 50-60 °C) can be applied.

-

-

Work-up and Purification:

-

Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2-Bromo-6-(furan-2-ylmethoxy)pyridine.

-

Analytical Characterization

Detailed below are the predicted spectral data and representative protocols for the analytical characterization of 2-Bromo-6-(furan-2-ylmethoxy)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃):

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H (furan, position 5) | ~7.40 | Doublet of doublets (dd) | ~1.9, 0.8 |

| H (pyridine, position 4) | ~7.50 | Triplet (t) | ~7.8 |

| H (furan, position 3) | ~6.40 | Doublet of doublets (dd) | ~3.2, 1.9 |

| H (furan, position 4) | ~6.35 | Doublet of doublets (dd) | ~3.2, 0.8 |

| H (pyridine, position 3) | ~6.80 | Doublet (d) | ~7.8 |

| H (pyridine, position 5) | ~7.10 | Doublet (d) | ~7.8 |

| -CH₂- | ~5.40 | Singlet (s) | N/A |

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C (pyridine, C=O) | ~163 |

| C (furan, C-O) | ~150 |

| C (pyridine, C-Br) | ~141 |

| C (pyridine, CH) | ~140 |

| C (furan, CH) | ~143 |

| C (furan, CH) | ~110 |

| C (furan, CH) | ~111 |

| C (pyridine, CH) | ~115 |

| C (pyridine, CH) | ~108 |

| -CH₂- | ~65 |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the acquired spectra using appropriate software. Reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

Predicted FT-IR Data (Neat):

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic, -CH₂-) | 2950 - 2850 |

| C=N and C=C stretch (pyridine ring) | 1600 - 1550 |

| C-O-C stretch (ether) | 1250 - 1050 |

| C-Br stretch | 700 - 600 |

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Analyze the resulting spectrum to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (EI):

| Ion | Predicted m/z | Description & Expected Relative Intensity |

| [M]⁺ | 253 | Molecular ion containing the ⁷⁹Br isotope. |

| [M+2]⁺ | 255 | Molecular ion containing the ⁸¹Br isotope. Expected intensity is ~98% of the M⁺ peak. |

| [M-Br]⁺ | 174 | Fragment resulting from the loss of the bromine atom. |

| [M-C₅H₅O]⁺ | 172/174 | Fragment from the loss of the furfuryl group, showing Br isotope pattern. |

| [C₅H₅O]⁺ | 81 | Furfuryl cation. |

Experimental Protocol for GC-MS:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into a Gas Chromatograph (GC) equipped with a suitable capillary column to separate the compound from any impurities.

-

MS Detection: The eluent from the GC is introduced into a Mass Spectrometer (MS) operating in Electron Ionization (EI) mode.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.[6]

Expected Reactivity

The chemical reactivity of 2-Bromo-6-(furan-2-ylmethoxy)pyridine is primarily dictated by the bromopyridine core. The bromine atom at the 2-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it a valuable synthetic intermediate.[7]

Reactivity Workflow

Caption: Potential cross-coupling reactions of 2-Bromo-6-(furan-2-ylmethoxy)pyridine.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions allow for the facile introduction of a wide range of functional groups at the 2-position of the pyridine ring, enabling the synthesis of a diverse library of compounds for further investigation.

Conclusion

This technical guide provides a comprehensive overview of 2-Bromo-6-(furan-2-ylmethoxy)pyridine, including its predicted physicochemical properties, a plausible synthetic route, and detailed analytical characterization protocols. The versatile nature of this compound, particularly its potential for further functionalization via cross-coupling reactions, makes it a valuable building block for researchers and scientists in the field of drug discovery and development. The information presented herein should serve as a solid foundation for the synthesis, characterization, and further application of this promising chemical entity.

References

-

Chem-Space. (n.d.). 2-Bromo-6-(furan-2-ylmethoxy)pyridine. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-(furan-2-ylmethoxy)pyridine. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Synthesis [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Bromo-6-methylpyridine(5315-25-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine (CAS No. 1065484-89-0). In the absence of extensive direct experimental data for this specific molecule, this document leverages established principles of organic chemistry, spectroscopic analysis of analogous compounds, and theoretical considerations to build a robust predictive model of its chemical behavior. The guide outlines a probable synthetic pathway, predicts its spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS), and delves into a detailed conformational analysis of the flexible ether linkage that connects the pyridine and furan rings. Furthermore, a standard protocol for computational investigation using Density Functional Theory (DFT) is presented to encourage further in-silico characterization. This guide is intended to serve as a foundational resource for researchers interested in the chemical properties and potential applications of this and related heterocyclic compounds in fields such as medicinal chemistry and materials science.

Introduction: A Molecule of Latent Potential

This compound is a heterocyclic compound that incorporates three key structural motifs: a 2-bromopyridine scaffold, a furan ring, and a flexible ether linkage. Each of these components is of significant interest in the realm of drug discovery and materials science.

-

Pyridine derivatives are ubiquitous in pharmaceuticals, exhibiting a wide range of biological activities.[1] The presence of a bromine atom at the 2-position provides a handle for further synthetic modifications through cross-coupling reactions, allowing for the introduction of additional molecular complexity.

-

The furan moiety is also a common feature in biologically active natural products and synthetic compounds.[2]

-

The ether linkage introduces conformational flexibility, which can be crucial for a molecule's ability to adopt a specific bioactive conformation when interacting with a biological target.

The combination of these fragments in this compound suggests its potential as a versatile building block for the synthesis of novel compounds with tailored properties. Understanding its intrinsic molecular structure and conformational dynamics is therefore a critical first step in exploring its utility.

Synthesis and Characterization

Proposed Synthetic Pathway

The most likely synthetic approach involves the reaction of 2,6-dibromopyridine with furan-2-ylmethanol in the presence of a suitable base. This reaction would proceed via a nucleophilic aromatic substitution mechanism, where the alkoxide generated from furan-2-ylmethanol displaces one of the bromine atoms on the pyridine ring.

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol (Predictive)

-

Reagent Preparation: To a solution of furan-2-ylmethanol (1.1 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture: Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium alkoxide.

-

Addition of Pyridine: Add a solution of 2,6-dibromopyridine (1.0 eq.) in anhydrous DMF to the reaction mixture.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Signature: A Predictive Analysis

The structural features of this compound suggest a distinct spectroscopic signature. The following predictions are based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the pyridine and furan rings, as well as the methylene protons of the ether linkage.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine H-4 | 7.5 - 7.7 | Triplet (t) | ~7.8 |

| Pyridine H-3, H-5 | 6.8 - 7.0 | Doublet (d) | ~7.8 |

| Furan H-5 | 7.4 - 7.6 | Doublet (d) | ~1.8 |

| Furan H-3 | 6.3 - 6.5 | Doublet (d) | ~3.2 |

| Furan H-4 | 6.2 - 6.4 | Doublet of doublets (dd) | ~3.2, ~1.8 |

| Methylene (-CH₂-) | 5.3 - 5.5 | Singlet (s) | N/A |

¹³C NMR: The carbon-13 NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 140 - 145 |

| Pyridine C-6 | 160 - 165 |

| Pyridine C-4 | 138 - 142 |

| Pyridine C-3, C-5 | 110 - 115 |

| Furan C-2 | 150 - 155 |

| Furan C-5 | 142 - 146 |

| Furan C-3 | 110 - 114 |

| Furan C-4 | 108 - 112 |

| Methylene (-CH₂-) | 65 - 70 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic, -CH₂-) | 2850 - 2950 |

| C=N and C=C stretch (pyridine ring) | 1550 - 1600 |

| C=C stretch (furan ring) | 1500 - 1580 |

| C-O-C stretch (ether) | 1050 - 1250 |

| C-Br stretch | 550 - 650 |

Mass Spectrometry (MS)

The mass spectrum, obtained via electron ionization (EI), will be characterized by the molecular ion peak and various fragment ions. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

| Ion | Predicted m/z | Description |

| [M]⁺ | 253/255 | Molecular ion containing ⁷⁹Br/⁸¹Br |

| [M - Br]⁺ | 174 | Loss of the bromine atom |

| [M - C₄H₃O]⁺ | 186/188 | Loss of the furyl group |

| [C₄H₅O]⁺ | 69 | Furan-2-ylmethyl cation |

Molecular Structure and Conformation: A Theoretical Perspective

The overall shape and reactivity of this compound are dictated by its molecular structure and conformational preferences.

Bond Lengths and Angles

Based on crystal structures of related bromopyridines and furans, the bond lengths and angles within the aromatic rings are expected to be within the standard ranges for sp²-hybridized atoms. The C-Br bond length is anticipated to be around 1.90 Å. The geometry around the ether oxygen will be bent, with a C-O-C bond angle of approximately 115-120°.

Conformational Analysis

The key to understanding the three-dimensional structure of this molecule lies in the conformational freedom around the two single bonds of the ether linkage: the Py-C6-O bond and the O-CH₂ bond.

Caption: Key conformational isomers of this compound.

The relative orientation of the pyridine and furan rings can range from coplanar to perpendicular. The most stable conformation will be a balance between two opposing factors:

-

Steric Hindrance: A fully coplanar arrangement may lead to steric clashes between the hydrogen atoms on the furan ring and the pyridine ring.

-

Electronic Effects: Conjugation between the pi-systems of the two rings, mediated by the oxygen lone pairs, would favor a more planar conformation.

Computational studies on similar aromatic ethers suggest that the global minimum energy conformation is likely to be non-planar, with the furan ring twisted out of the plane of the pyridine ring to alleviate steric strain while still allowing for some degree of electronic communication.

Computational Chemistry: A Guide to Further Investigation

To obtain a more precise understanding of the molecular structure and conformation, computational modeling is an invaluable tool. Density Functional Theory (DFT) is a robust method for such investigations.

Protocol for DFT Calculations

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

-

Method: The B3LYP functional is a widely used and reliable choice for geometry optimizations and energy calculations of organic molecules.

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) or a larger one like 6-311+G(d,p) will provide a good balance of accuracy and computational cost.

-

Calculations:

-

Geometry Optimization: To find the lowest energy structure.

-

Frequency Analysis: To confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

-

Conformational Search: To explore the potential energy surface and identify all stable conformers.

-

NMR Chemical Shift Calculation: Using the GIAO (Gauge-Independent Atomic Orbital) method to predict the ¹H and ¹³C NMR spectra.

-

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents. Pyridine and furan cores are present in numerous approved drugs.[1][2] The bromo-substituent serves as a key functional group for introducing diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of a library of analogues for structure-activity relationship (SAR) studies. Potential therapeutic areas could include oncology, infectious diseases, and neurodegenerative disorders, where related heterocyclic compounds have shown promise.

Conclusion

While direct experimental data on this compound is currently limited in the public domain, a comprehensive theoretical and predictive analysis provides a solid foundation for understanding its molecular structure and conformation. The proposed synthetic route is practical, and the predicted spectroscopic data offer a clear guide for its characterization. The conformational flexibility of the ether linkage is a key feature that will influence its interactions with biological macromolecules. This technical guide serves as a starting point for researchers to further investigate this promising molecule, both computationally and experimentally, and to unlock its potential in various scientific disciplines.

References

-

MDPI. Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. [Link]

-

PMC. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

-

MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

-

ACS Publications. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. [Link]

-

MDPI. Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters. [Link]

-

MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound 2-Bromo-6-(furan-2-ylmethoxy)-pyridine. As a valuable building block in medicinal chemistry and materials science, unambiguous structural verification of this molecule is paramount. This document serves as a key resource for researchers, scientists, and drug development professionals, offering a detailed examination of its spectral features, a robust experimental protocol for data acquisition, and a framework for spectral interpretation. The guide synthesizes theoretical predictions with field-proven methodologies to ensure scientific integrity and trustworthiness in compound characterization.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environments.[1]

For a molecule such as this compound, which contains two distinct heteroaromatic rings and a flexible linker, NMR is indispensable for confirming its synthesis and purity. This guide will deconstruct the predicted ¹H and ¹³C NMR spectra of this compound, explaining the causality behind the expected chemical shifts, signal multiplicities, and coupling constants.

Molecular Structure and Atom Numbering

The first step in any spectral analysis is a thorough understanding of the molecule's structure. This compound (C₁₀H₈BrNO₂) consists of a pyridine ring substituted at the 2-position with a bromine atom and at the 6-position with a furan-2-ylmethoxy group.[2] The systematic numbering convention used for the assignment of NMR signals is illustrated below.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environments, and their neighboring protons.

Predicted Chemical Shifts and Multiplicities

The molecule has three distinct aromatic regions: the pyridine ring protons (H3, H4, H5), the furan ring protons (H10, H11, H12), and the aliphatic methylene bridge protons (H7).

-

Pyridine Ring Protons (H3, H4, H5): The pyridine ring is electron-deficient, and its protons typically resonate between δ 7.0 and 8.5 ppm. The bromine at C2 and the alkoxy group at C6 exert significant electronic effects. H4 is expected to be a triplet, coupled to both H3 and H5. H3 and H5 will appear as doublets, each coupled to H4. Based on data for similar 2-bromo-6-alkoxypyridine systems, H4 is expected around δ 7.5-7.7 ppm, while H3 and H5 will be further upfield, around δ 6.7-7.2 ppm.[3]

-

Furan Ring Protons (H10, H11, H12): Furan protons resonate in the aromatic region. H12, adjacent to the ring oxygen, is the most deshielded, typically appearing around δ 7.4-7.6 ppm.[4][5] H10 and H11 usually appear between δ 6.3 and 6.5 ppm.[6][7] They will exhibit characteristic coupling patterns: H12 will be a doublet of doublets (coupled to H11 and H10), H11 will be a doublet of doublets (coupled to H12 and H10), and H10 will also be a doublet of doublets.

-

Methylene Protons (H7): The two protons on the methylene bridge (C7) are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. Being attached to an oxygen atom and adjacent to an aromatic furan ring, their signal is expected in the range of δ 5.2-5.5 ppm.

Summary of Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR data for the target compound, assuming deuterated chloroform (CDCl₃) as the solvent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4 | 7.65 - 7.75 | Triplet (t) | J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0 | 1H |

| H12 | 7.40 - 7.45 | Doublet of Doublets (dd) | J(H12-H11) ≈ 1.8, J(H12-H10) ≈ 0.8 | 1H |

| H3 | 7.05 - 7.15 | Doublet (d) | J(H3-H4) ≈ 8.0 | 1H |

| H5 | 6.75 - 6.85 | Doublet (d) | J(H5-H4) ≈ 8.0 | 1H |

| H11 | 6.40 - 6.45 | Doublet of Doublets (dd) | J(H11-H12) ≈ 1.8, J(H11-H10) ≈ 3.2 | 1H |

| H10 | 6.30 - 6.35 | Doublet of Doublets (dd) | J(H10-H11) ≈ 3.2, J(H10-H12) ≈ 0.8 | 1H |

| H7 | 5.30 - 5.40 | Singlet (s) | N/A | 2H |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom, with chemical shifts indicating their electronic environment.[8]

Predicted Chemical Shifts

The molecule contains 10 unique carbon atoms, all of which are expected to appear in the spectrum.

-

Pyridine Ring Carbons (C2-C6): The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 110-165 ppm). C2 and C6, being directly attached to electronegative atoms (Br and O), will be the most deshielded. C2 (bearing the bromine) is predicted around δ 140-142 ppm.[9] C6 (bearing the alkoxy group) is expected to be significantly downfield, around δ 160-163 ppm.[10] The remaining carbons, C3, C4, and C5, will appear between δ 110-140 ppm.

-

Furan Ring Carbons (C8-C12): The furan carbons also appear in the aromatic region. C8, being attached to the methylene linker, and C12, adjacent to the oxygen, are typically found around δ 148-152 ppm and δ 142-144 ppm, respectively.[5] C10 and C11 are more shielded and are expected between δ 108-112 ppm.

-

Methylene Carbon (C7): This aliphatic carbon, bonded to an oxygen, will resonate in the δ 65-70 ppm range.[11]

Summary of Predicted ¹³C NMR Data

The following table summarizes the anticipated ¹³C NMR data for the target compound in CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C6 | 162.0 - 164.0 |

| C8 | 149.0 - 151.0 |

| C12 | 142.5 - 144.0 |

| C2 | 141.0 - 142.5 |

| C4 | 139.0 - 140.5 |

| C11 | 110.5 - 111.5 |

| C5 | 110.0 - 111.0 |

| C10 | 109.0 - 110.0 |

| C3 | 108.0 - 109.5 |

| C7 | 66.0 - 68.0 |

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following methodology outlines a field-proven approach.

Sample Preparation

-

Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry vial.

-

Solvent Selection: Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it dissolves a wide range of organic compounds and has a well-defined residual solvent peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) for calibration.[4] The deuterium atom is NMR-inactive at the proton frequency, preventing a large solvent signal from obscuring the analyte signals.

-

Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Standardization (Optional): For precise quantification, a known amount of an internal standard like tetramethylsilane (TMS) can be added, though for routine characterization, referencing to the residual solvent peak is sufficient.

Data Acquisition Workflow

Spectrometer Setup and Execution

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent (CDCl₃) to compensate for any magnetic field drift during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for achieving sharp, symmetrical peaks and high resolution.

-

¹H Acquisition: A standard single-pulse ¹H experiment is run. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 8 to 16 scans are usually sufficient.

-

¹³C Acquisition: A proton-decoupled ¹³C experiment (e.g., zgpg30) is performed. Due to the low natural abundance of ¹³C, more scans are required (e.g., 256 to 1024) to achieve a good signal-to-noise ratio.[11]

Trustworthiness: A Self-Validating System

While 1D NMR spectra provide foundational data, a truly trustworthy characterization relies on a self-validating system that cross-correlates data from multiple experiments. Two-dimensional (2D) NMR techniques are essential for this purpose.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. It would be used to definitively confirm the connectivity of H3-H4-H5 in the pyridine ring and H10-H11-H12 in the furan ring.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides an unambiguous assignment of C3/H3, C4/H4, C5/H5, C7/H7, C10/H10, C11/H11, and C12/H12.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for assigning quaternary (non-protonated) carbons like C2, C6, and C8 by observing their correlations to nearby protons.

Conclusion

The comprehensive NMR characterization of this compound is achieved through a systematic analysis of its ¹H and ¹³C spectra. The predicted data, summarized in this guide, provides a clear roadmap for spectral assignment. The pyridine protons exhibit a characteristic triplet and two doublets, the furan protons show three distinct doublet-of-doublets, and the methylene bridge appears as a singlet. The ¹³C spectrum is distinguished by ten unique signals, with the carbons attached to bromine and oxygen showing the most significant downfield shifts. By following the detailed experimental protocol and employing 2D correlation experiments like COSY and HSQC, researchers can achieve an unambiguous and trustworthy structural confirmation, ensuring the quality and integrity of this important chemical intermediate.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Retrieved from [Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

-

SpectraBase. (n.d.). carbamodithioate. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

-

Oriental Journal of Chemistry. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Retrieved from [Link]

-

ACS Publications. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

-

University of Cambridge. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromopyridine - 1H NMR. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-6-methoxypyridine - 13C NMR. Retrieved from [Link]

-

NIST. (n.d.). Furan, 2-(methoxymethyl)-. Retrieved from [Link]

-

C13-NMR. (n.d.). JCSP1_2002. Retrieved from [Link]

-

13C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

-

LabNovo. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound, 98+% C10H8BrNO2, MW: 254.08 | 1065484-89-0 [chemicalbook.com]

- 3. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. compoundchem.com [compoundchem.com]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine

Abstract: This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine, a heterocyclic compound of interest in pharmaceutical and materials science research. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the principles, methodologies, and interpretation of mass spectral data for this specific molecule. We will explore expected fragmentation patterns, isotopic signatures, and recommended analytical workflows for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The causality behind experimental choices is explained to empower the analyst to develop and validate robust analytical methods.

Introduction and Molecular Overview

This compound is a substituted pyridine derivative with a molecular weight of 254.08 g/mol and a chemical formula of C10H8BrNO2[1]. Its structure incorporates three key functionalities that dictate its behavior in mass spectrometry: a brominated pyridine ring, a furan ring, and an ether linkage. Understanding the mass spectrometric characteristics of this molecule is crucial for its identification, purity assessment, and for tracking its fate in various chemical and biological systems.

The presence of bromine is a key feature, as its distinct isotopic pattern provides a clear signature in the mass spectrum. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance (50.5% and 49.5%, respectively)[2][3][4][5]. This results in a characteristic M+2 peak that is nearly equal in intensity to the molecular ion peak, a feature that is fundamental to the identification of brominated compounds.

This guide will deconstruct the molecule to predict its fragmentation behavior under different ionization conditions and provide practical, step-by-step protocols for its analysis.

Predicted Mass Spectral Characteristics

A foundational aspect of mass spectrometry is the prediction of how a molecule will ionize and fragment. For this compound, we can anticipate several key characteristics based on its structure.

Isotopic Profile

The presence of a single bromine atom is the most telling feature. The molecular ion region will exhibit a pair of peaks of almost equal intensity, separated by 2 m/z units.[3][5]

| Ion | Description | Predicted m/z | Relative Abundance |

| [M]+ | Molecular ion with 79Br | 253 | ~100% |

| [M+2]+ | Molecular ion with 81Br | 255 | ~98% |

This characteristic 1:1 intensity ratio for the M and M+2 peaks is a definitive indicator for the presence of one bromine atom.

Fragmentation Pathways

Under electron ionization (EI) conditions, typically used in GC-MS, the molecule is expected to undergo several predictable fragmentation pathways. The initial ionization will form a radical cation, [C10H8BrNO2]•+, which will then fragment.

-

Benzylic Cleavage: The bond between the furan ring and the methylene bridge is a likely point of cleavage, leading to the formation of a stable furfuryl cation.

-

Ether Bond Cleavage: The C-O bond of the ether linkage can cleave, leading to fragments corresponding to the bromopyridine and furanmethoxy moieties.

-

Loss of the Bromine Radical: Cleavage of the C-Br bond can result in the loss of a bromine radical.

The following diagram illustrates the predicted primary fragmentation pathway:

Caption: Predicted primary fragmentation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Protocol

GC-MS is a suitable technique for the analysis of this compound due to its anticipated volatility. The following is a recommended starting protocol that should be optimized for your specific instrumentation.

Sample Preparation

-

Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate. A starting concentration of 100-500 µg/mL is recommended.

-

Derivatization (if necessary): For this compound, derivatization is not expected to be necessary. However, for related compounds with active hydrogens, silylation (e.g., with MSTFA in pyridine) may be employed, ensuring anhydrous conditions are maintained.[6]

GC-MS Instrumentation and Conditions

| Parameter | Recommended Setting | Rationale |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) | A non-polar column provides good separation for a wide range of compounds. |

| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | To ensure appropriate sample loading onto the column. |

| Injector Temperature | 250 °C | To ensure complete volatilization of the analyte. |

| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of impurities and the elution of the target analyte at an optimal temperature. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good chromatographic resolution. |

| MS Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS. |

| Ion Source Temperature | 230 °C | A standard temperature for EI sources.[7] |

| Electron Energy | 70 eV | The standard electron energy for generating reproducible mass spectra and for library matching.[7] |

| Mass Range | m/z 40-400 | To cover the molecular ion and expected fragments. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis Protocol

LC-MS is a powerful alternative, particularly for complex matrices or when the analyte has limited thermal stability. Electrospray ionization (ESI) is the most common ionization technique for LC-MS.

Sample Preparation

-

Solvent Selection: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile. A starting concentration of 1-10 µg/mL is typical.

-

Filtration: Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the LC system.

LC-MS Instrumentation and Conditions

| Parameter | Recommended Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm particle size | A reversed-phase C18 column is a good starting point for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic component for elution. |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. | A gradient elution is necessary for good peak shape and separation from impurities. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | To ensure reproducible retention times. |

| MS Ion Source | Electrospray Ionization (ESI), Positive Ion Mode | The pyridine nitrogen is basic and will readily protonate. |

| Capillary Voltage | 3.5 kV | To generate a stable electrospray. |

| Drying Gas Flow | 10 L/min | To desolvate the ions. |

| Drying Gas Temperature | 350 °C | To aid in desolvation. |

| Mass Range | m/z 50-500 | To observe the protonated molecule and any in-source fragments. |

The following diagram outlines the general workflow for LC-MS analysis:

Caption: A general workflow for the LC-MS analysis of organic molecules.

Data Interpretation and Validation

Identification of the Molecular Ion

In both GC-MS (EI) and LC-MS (ESI+), the primary goal is to identify the molecular ion.

-

GC-MS (EI): Look for a pair of peaks at m/z 253 and 255 with an intensity ratio of approximately 1:1.

-

LC-MS (ESI+): The protonated molecule, [M+H]+, will be observed. Look for a pair of peaks at m/z 254 and 256, again with a ~1:1 intensity ratio.

Confirmation of Fragmentation Patterns

The observed fragment ions should be consistent with the predicted fragmentation pathways. For example, in the EI spectrum, the presence of a strong peak at m/z 81 would support the benzylic cleavage to form the furfuryl cation. The loss of a bromine radical (79Br or 81Br) from the molecular ion would result in a peak at m/z 174.

High-Resolution Mass Spectrometry (HRMS)

For unambiguous identification, high-resolution mass spectrometry is recommended. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion and its fragments.

| Ion Formula | Calculated Exact Mass |

| C10H8(79Br)NO2 | 252.9760 |

| C10H8(81Br)NO2 | 254.9740 |

| [C10H8(79Br)NO2+H]+ | 253.9838 |

| [C10H8(81Br)NO2+H]+ | 255.9818 |

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that leverages the unique structural features of the molecule. The characteristic isotopic signature of bromine is a powerful tool for its initial identification. A thorough understanding of the likely fragmentation pathways, coupled with the systematic application of GC-MS and/or LC-MS methodologies, will enable the accurate and reliable characterization of this compound. The protocols and insights provided in this guide serve as a robust starting point for method development and validation, empowering researchers to confidently analyze this and structurally related molecules.

References

-

Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. PubMed. Available at: [Link]

-

5.2 Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]

-

mass spectra - the M+2 peak. Chemguide. Available at: [Link]

-

6.4: Isotope Abundance. Chemistry LibreTexts. Available at: [Link]

-

Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]

-

Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. National Institutes of Health (NIH). Available at: [Link]

-

Mass Spectrometry: Fragmentation Patterns. Scribd. Available at: [Link]

-

Mass Spectrometry Fragmentation: Ethers, Amines, More. Studylib. Available at: [Link]

-

LCMS-guided detection of halogenated natural compounds. ResearchGate. Available at: [Link]

-

Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. Available at: [Link]

-

Pyridine, 2-bromo-. NIST WebBook. Available at: [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

-

Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit. Available at: [Link]

-

GC/MS analysis of pyridine degradation. ResearchGate. Available at: [Link]

-

α-, β-, allylic, benzylic cleavage and McLafferty rearrangement. YouTube. Available at: [Link]

-

Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. ACS Publications. Available at: [Link]

-

Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. Scilit. Available at: [Link]

-